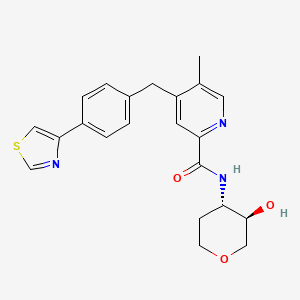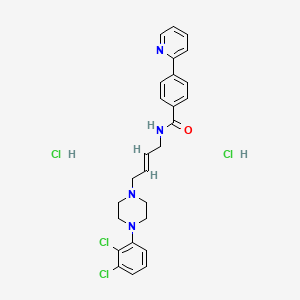
PG 01037 二盐酸盐
描述
PG 01037 dihydrochloride is a selective D3 antagonist . It is a dopamine D3 receptor antagonist and is 133-fold selective for D3 over D2 receptors in vitro . The chemical name for PG 01037 dihydrochloride is N - [ (2 E )-4- [4- (2,3-Dichlorophenyl)-1-piperazinyl]-2-buten-1-yl]-4- (2-pyridyl)-benzamide dihydrochloride .
Molecular Structure Analysis
The molecular formula of PG 01037 dihydrochloride is C26H28Cl4N4O . The InChI representation of the molecule is InChI=1S/C26H26Cl2N4O.2ClH/c27-22-6-5-8-24 (25 (22)28)32-18-16-31 (17-19-32)15-4-3-14-30-26 (33)21-11-9-20 (10-12-21)23-7-1-2-13-29-23;;/h1-13H,14-19H2, (H,30,33);2*1H/b4-3+;; .Physical And Chemical Properties Analysis
PG 01037 dihydrochloride is a white solid . It is soluble in DMSO . The molecular weight of the compound is 554.34 g/mol .科学研究应用
多巴胺 D3 受体拮抗剂
PG 01037 二盐酸盐是一种多巴胺 D3 受体拮抗剂 {svg_1} {svg_2}. 它在体外对 D3 的选择性比 D2 受体高 133 倍 {svg_3} {svg_4}. 这使得它成为研究 D3 受体在各种生物过程和疾病中的作用和功能的有用工具。
帕金森病研究
这种化合物已用于帕金森病研究 {svg_5} {svg_6}. 它能减轻与左旋多巴相关的异常不自主运动 {svg_7} {svg_8},左旋多巴是治疗帕金森病的常用药物。这表明它可能被用来提高帕金森病治疗的有效性或减少其副作用。
药物成瘾研究
PG 01037 二盐酸盐已被用于药物成瘾研究 {svg_9}. 它抑制甲基苯丙胺的作用并减弱体内药物诱导的行为 {svg_10}. 这表明它可能被用于开发治疗药物成瘾的方法。
神经药理学
在神经药理学领域,这种化合物用于研究 D3 受体拮抗作用对各种神经和精神疾病的影响 {svg_11} {svg_12}. 它对 D3 的选择性高于 D2 受体,使其成为该研究领域的宝贵工具。
药物滥用治疗剂
PG 01037 二盐酸盐已被研究为潜在的药物滥用治疗剂 {svg_13}. 它能够抑制甲基苯丙胺的作用并减弱药物诱导的行为,表明它可能被用于治疗药物滥用疾病。
分子生物学
在分子生物学中,PG 01037 二盐酸盐可用于研究 D3 受体的结构和功能 {svg_14} {svg_15}. 它对这些受体的高亲和力使其成为此目的的有用工具。
作用机制
未来方向
生化分析
Biochemical Properties
PG 01037 dihydrochloride plays a significant role in biochemical reactions by selectively antagonizing dopamine D3 receptors. It exhibits a Ki value of 0.7 nM, indicating its high potency . The compound interacts primarily with dopamine D3 receptors, but it also shows selectivity over D2 and D4 receptors, with Ki values of 93.3 nM and 375 nM, respectively . These interactions inhibit the binding of dopamine to its receptors, thereby modulating dopaminergic signaling pathways.
Cellular Effects
PG 01037 dihydrochloride influences various cellular processes by modulating dopamine signaling. In neuronal cells, it attenuates abnormal involuntary movements associated with L-DOPA treatment in Parkinson’s disease models . The compound also inhibits methamphetamine-induced behaviors, highlighting its potential in substance abuse therapy . Additionally, PG 01037 dihydrochloride affects cell signaling pathways, gene expression, and cellular metabolism by blocking dopamine D3 receptors.
Molecular Mechanism
At the molecular level, PG 01037 dihydrochloride exerts its effects by binding to dopamine D3 receptors and preventing dopamine from activating these receptors . This antagonistic action leads to the inhibition of downstream signaling pathways, which are involved in various neurological processes. The compound’s high selectivity for D3 receptors over D2 and D4 receptors further enhances its therapeutic potential . By blocking dopamine binding, PG 01037 dihydrochloride modulates neurotransmitter release and neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PG 01037 dihydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and maintains its potency during experimental use . Long-term studies in vitro and in vivo have shown that PG 01037 dihydrochloride can sustain its inhibitory effects on dopamine D3 receptors, leading to prolonged modulation of dopaminergic signaling . Degradation and potential loss of activity over extended periods should be considered in experimental designs.
Dosage Effects in Animal Models
The effects of PG 01037 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively attenuates abnormal involuntary movements and methamphetamine-induced behaviors without causing significant adverse effects . At higher doses, potential toxic effects and adverse reactions may occur, necessitating careful dosage optimization in preclinical studies . Threshold effects and dose-response relationships should be thoroughly investigated to determine the optimal therapeutic window.
Metabolic Pathways
PG 01037 dihydrochloride is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine synthesis, release, and degradation . By inhibiting dopamine D3 receptors, the compound affects metabolic flux and alters the levels of dopamine and its metabolites. These changes in metabolic pathways contribute to the compound’s therapeutic effects in neurological disorders.
Transport and Distribution
Within cells and tissues, PG 01037 dihydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its affinity for dopamine D3 receptors, leading to its accumulation in dopaminergic neurons and related tissues . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
PG 01037 dihydrochloride exhibits specific subcellular localization, primarily targeting dopamine D3 receptors on the cell membrane . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The subcellular distribution of PG 01037 dihydrochloride influences its activity and function, contributing to its selective antagonistic effects on dopamine D3 receptors.
属性
IUPAC Name |
N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-13H,14-19H2,(H,30,33);2*1H/b4-3+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACFFMAXBWGOKQ-CZEFNJPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/CNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675599-62-9 | |
| Record name | PG-01037 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675599629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PG-01037 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV7454V7DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



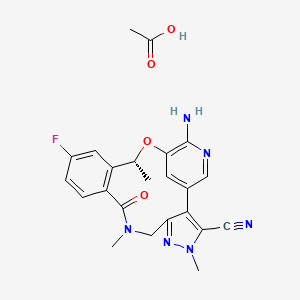

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)
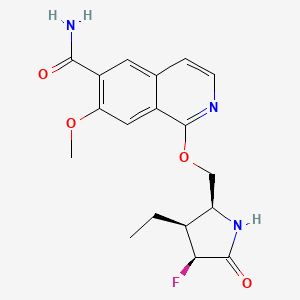
![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)

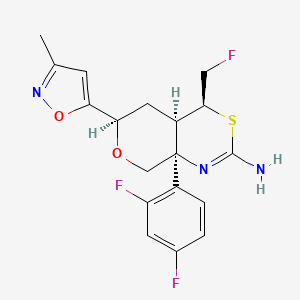

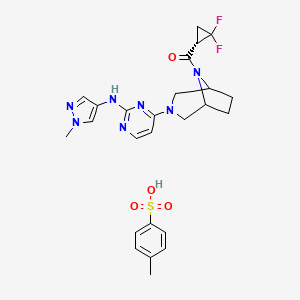
![2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B610006.png)
![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)
